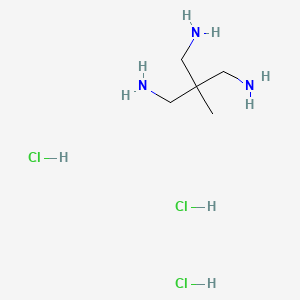

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride

Description

Chemical Identity and Nomenclature

This compound constitutes a well-defined chemical entity with the molecular formula C₅H₁₅N₃ · 3HCl and a molecular weight of 226.58 grams per mole. The compound is officially registered under Chemical Abstracts Service number 31044-82-3, while its free base form carries the distinct identifier 15995-42-3. This nomenclatural distinction reflects the fundamental difference between the neutral polyamine and its protonated salt form.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designating it as 2-(aminomethyl)-2-methylpropane-1,3-diamine trihydrochloride. Alternative nomenclature systems recognize this molecule as 1,1,1-tris(aminomethyl)ethane trihydrochloride, reflecting its structural organization around a central quaternary carbon. The compound also appears in chemical literature under the designation ethylidintris(methylamine) trihydrochloride, emphasizing its derivation from ethyl-based precursors.

The molecular structure of this compound exhibits C₃ᵥ symmetry in its idealized conformation, with three equivalent aminomethyl arms extending from a central carbon atom. This tripodal architecture classifies the compound as a tridentate chelating ligand capable of coordinating to metal centers through its three nitrogen donor atoms. The presence of three hydrochloride groups ensures complete protonation of all amine functionalities under standard conditions, resulting in a triply charged cationic species.

Historical Development and Discovery

The historical development of this compound traces its origins to fundamental research in polyamine chemistry and coordination compound synthesis during the mid-20th century. The compound emerged from systematic investigations into tripodal ligand systems, particularly those derived from simple aliphatic building blocks. Early synthetic approaches focused on developing efficient routes to polyamine structures capable of serving as multidentate ligands in coordination chemistry applications.

The free base form, 1,1,1-tris(aminomethyl)ethane, was first synthesized through palladium-catalyzed hydrogenation of 1,1,1-tris(azidomethyl)ethane, a method that demonstrated the practical utility of azide reduction chemistry in polyamine synthesis. This synthetic route involved two critical steps: salt metathesis using sodium azide to convert tritosylate precursors to the corresponding tris(azidomethyl) intermediate, followed by catalytic hydrogenation to generate the desired polyamine product. The reactions proceed according to the following stoichiometry:

3 NaN₃ + CH₃C(CH₂OTs)₃ → CH₃C(CH₂N₃)₃ + 3 NaOTs

3 H₂ + CH₃C(CH₂N₃)₃ → CH₃C(CH₂NH₂)₃ + 3 N₂

Industrial production methods for related compounds emerged from advances in continuous reactor technology, particularly fixed-bed systems that enabled efficient large-scale synthesis. These developments paralleled broader trends in industrial chemistry toward continuous processing methods that offered improved selectivity and reduced environmental impact compared to traditional batch processes.

Research investigations into polyamine chemistry accelerated significantly during the latter half of the 20th century, driven by recognition of these compounds' fundamental importance in biological systems and their potential applications in materials science. The development of this compound as a stable, well-characterized salt form facilitated its adoption in research laboratories and industrial applications requiring consistent chemical properties.

Position Within Polyamine Chemistry

This compound occupies a distinctive position within the broader classification of polyamine compounds, specifically among tripodal tetraamine ligands that contain a tertiary nitrogen atom bonded to three arms, each terminated with a nitrogen donor atom. This structural motif places the compound within a specialized category of chelating agents known for their ability to form stable coordination complexes with transition metals and lanthanide ions.

The compound belongs to the family of symmetric tripodal ligands, characterized by three identical arms that confer nominal C₃ᵥ symmetry about the central carbon atom. This symmetrical arrangement distinguishes it from asymmetric tripodal ligands where arm lengths or donor atom types differ, thereby reducing molecular symmetry to Cₛ or lower point groups. The structural regularity of this compound facilitates predictable coordination behavior and enables systematic structure-property relationship studies.

Within polyamine chemistry, this compound represents an important intermediate between simple linear polyamines and more complex polydentate ligands. Unlike linear polyamines such as ethylenediamine or diethylenetriamine, the tripodal architecture constrains the ligand to occupy a facial coordination geometry around metal centers. This geometric constraint has profound implications for the stereochemistry and reactivity of resulting metal complexes, often leading to enhanced kinetic stability compared to complexes formed with flexible linear ligands.

The coordination chemistry of tripodal tetraamine ligands has been extensively studied, revealing their capacity to form complexes with transition metals including manganese, iron, cobalt, nickel, copper, and zinc. Research has demonstrated that these ligands preferentially bind to metal ions using all four nitrogen donor atoms, creating stable chelate complexes with well-defined stereochemistry. The resulting complexes often exhibit interesting magnetic, electronic, and catalytic properties that have attracted considerable attention in areas ranging from biomimetic chemistry to materials science.

| Ligand Classification | Characteristics | Coordination Behavior |

|---|---|---|

| Tripodal Tetraamine | Four nitrogen donors, C₃ᵥ symmetry | Facial coordination geometry |

| Symmetric Architecture | Three identical arms | Predictable binding patterns |

| Primary Amine Terminals | High basicity, hydrogen bonding | Strong metal-ligand interactions |

| Chelating Agent | Multidentate binding | Enhanced complex stability |

Comparative studies within polyamine chemistry have established that tripodal ligands like 2-(Aminomethyl)-2-methyl-1,3-propanediamine offer several advantages over their linear counterparts. The rigid tripodal framework reduces conformational flexibility, leading to more predictable binding geometries and enhanced selectivity for specific metal ions. Additionally, the facial coordination mode imposed by the tripodal structure often results in complexes with unique electronic properties that are difficult to achieve with other ligand types.

The basicity characteristics of 2-(Aminomethyl)-2-methyl-1,3-propanediamine reflect its position among strongly basic polyamines, with multiple protonation equilibria governing its behavior in aqueous solution. Under physiologically relevant conditions, the compound exists predominantly in its fully protonated form, carrying three positive charges that facilitate strong electrostatic interactions with negatively charged species such as nucleic acids or anionic substrates.

Research into the fundamental properties of tripodal polyamines has revealed their importance in biological systems, where similar structural motifs appear in naturally occurring compounds and play crucial roles in cellular processes. The ability of these compounds to form multiple hydrogen bonds and participate in complex recognition events has made them valuable tools for studying protein-ligand interactions and developing new therapeutic agents.

Properties

IUPAC Name |

2-(aminomethyl)-2-methylpropane-1,3-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3.3ClH/c1-5(2-6,3-7)4-8;;;/h2-4,6-8H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDQELEERCHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696507 | |

| Record name | 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31044-82-3 | |

| Record name | 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Tris(aminomethyl)ethane trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Core Reactions

- The core structure involves a propane backbone substituted with three aminomethyl groups, one of which is methylated at the central carbon.

- Common synthetic methods involve amination reactions on precursors such as halogenated methyl derivatives or nitriles, followed by reduction or substitution to introduce the aminomethyl groups.

- The preparation of the free base 2-(aminomethyl)-2-methyl-1,3-propanediamine is often achieved by multi-step organic synthesis involving:

Representative Synthetic Method (Inferred from Polyamine Synthesis Literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 1,3-diaminopropane | Alkyl halide (e.g., chloromethyl methyl ketone), base | Introduction of methyl and aminomethyl groups |

| 2 | Reductive amination or substitution | Reducing agent (e.g., hydrogenation catalysts or NaBH4) | Conversion of intermediates to amines |

| 3 | Purification | Distillation, crystallization | Pure free base 2-(aminomethyl)-2-methyl-1,3-propanediamine |

Conversion to Trihydrochloride Salt

Salt Formation Procedure

- The free base is reacted with hydrogen chloride (HCl) gas or concentrated hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol, or water) to form the trihydrochloride salt.

- This process involves protonation of all three amine groups , resulting in the trihydrochloride salt which is more stable, crystalline, and easier to handle.

- The salt formation typically proceeds under controlled temperature (0–25°C) to avoid decomposition or side reactions.

- After salt formation, the product is isolated by filtration and drying , yielding a white powder with ≥95% purity.

Typical Salt Formation Reaction

$$

\text{2-(Aminomethyl)-2-methyl-1,3-propanediamine (free base)} + 3 \text{HCl} \rightarrow \text{2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride}

$$

Data Table Summarizing Preparation Parameters

Research Findings and Notes

- The compound is commercially available with high purity (≥95%), indicating well-established preparation and purification protocols in industrial settings.

- Safety data indicate that the compound is corrosive and harmful if swallowed, necessitating careful handling during synthesis and salt formation.

- No direct, detailed publicly available step-by-step synthetic protocols with yield data were found in open databases; however, patent literature and chemical supplier data confirm the standard approach of free base synthesis followed by acid salt formation.

- The compound’s role in polymer modification underscores the importance of its amine functionality and the stability of its trihydrochloride form for further chemical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing catalytic processes. The pathways involved include:

Nucleophilic Attack: The aminomethyl group can attack electrophilic centers in other molecules.

Coordination Chemistry: The compound can coordinate with metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural analogs include:

1,3-Propanediamine (PD): Lacks methyl and aminomethyl groups. Simpler structure with lower molecular weight (74.13 g/mol) but reduced chelation efficiency.

2-Methyl-1,3-propanediamine: Contains a methyl group but lacks the aminomethyl substituent, limiting its ability to form stable metal complexes.

Bis-Schiff base ligands (e.g., H₂L1, H₂L2): Derived from 1,3-propanediamine and halogenated salicylaldehydes. H₂L2 (bis(5-chlorosalicylidene)-2-methyl-1,3-propanediamine) includes a methyl group, enhancing cytotoxicity in copper(II) complexes compared to non-methylated analogs .

Key Structural Differences :

| Compound | Substituents | Chelation Capacity | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,3-Propanediamine | None | Low | 74.13 |

| 2-Methyl-1,3-propanediamine | Methyl at C2 | Moderate | 88.15 |

| Target Compound | Methyl + aminomethyl at C2 | High | 117.19 (+3HCl) |

| H₂L2 (Schiff base analog) | Methyl + chlorosalicylidene groups | Very High | ~400 (complexed) |

The aminomethyl group in the target compound introduces additional nitrogen donor sites, improving metal-binding efficiency compared to simpler diamines .

Stability and Reactivity

- Thermal/Chemical Stability : The target compound is stable under recommended storage conditions, whereas its Schiff base derivatives (e.g., H₂L2) require coordination with metals like copper(II) to prevent degradation .

- Metal Complex Stability: Methylated ligands (e.g., H₂L2, bmdhp) form more stable complexes than non-methylated analogs. For example, copper(II) complexes with methylated bmdhp ligands showed resistance to autoreduction compared to non-methylated versions .

Biological Activity

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride (commonly referred to as "trihydrochloride") is a diamine compound notable for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its branched structure containing two amine groups, which significantly influence its reactivity and biological interactions. The compound's formula is with a molecular weight of 135.19 g/mol. Its trihydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.

Antimicrobial Properties

Research has indicated that 2-(Aminomethyl)-2-methyl-1,3-propanediamine exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation. For instance, it has been reported to affect the expression of proteins associated with apoptosis, such as Bcl-2 family members .

Enzyme Inhibition

2-(Aminomethyl)-2-methyl-1,3-propanediamine acts as an inhibitor of certain enzymes, including amine oxidases. This inhibition can lead to altered metabolic pathways within cells, which may contribute to its observed biological effects. The mechanism involves binding to the enzyme's active site, thereby preventing substrate access and subsequent catalysis .

The biological activity of 2-(Aminomethyl)-2-methyl-1,3-propanediamine is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to its amine groups. This property allows it to interact with various biological macromolecules, including proteins and nucleic acids. The compound's ability to act as a ligand for metal ions further enhances its reactivity and potential therapeutic effects .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various diamines, 2-(Aminomethyl)-2-methyl-1,3-propanediamine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with 2-(Aminomethyl)-2-methyl-1,3-propanediamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at concentrations above 100 µM .

Comparative Analysis

To better understand the uniqueness of 2-(Aminomethyl)-2-methyl-1,3-propanediamine compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-2-methyl-1,3-propanediamine | Two amine groups; branched structure | Antimicrobial; anticancer; enzyme inhibition |

| 1,3-Diaminopropane | Linear structure; two amines | Limited antimicrobial activity |

| Putrescine | Linear structure; two amines | Weak biological activity |

Q & A

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride with high purity?

- Methodological Answer : Synthesis should follow a multi-step protocol involving reductive amination or nucleophilic substitution, with rigorous purification steps. For example:

Intermediate purification : Use column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates.

Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to form the trihydrochloride salt .

Crystallization : Recrystallize from a mixture of ethanol and diethyl ether to enhance purity.

Statistical experimental design (e.g., factorial design) can optimize reaction parameters (temperature, stoichiometry) to minimize side products .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C) : Confirm the presence of aminomethyl, methyl, and propanediamine groups. Compare chemical shifts with reference standards (e.g., EP impurity profiles) .

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and amine deformation bands (1600–1650 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What analytical techniques are effective in assessing its purity and detecting impurities?

- Methodological Answer :

| Technique | Purpose | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV/ELSD | Quantify main component (>98%) | 0.1% impurity | |

| Ion Chromatography | Detect chloride counterion | 0.01% | |

| TGA/DSC | Assess hygroscopicity/degradation | N/A | |

| Impurities (e.g., unreacted amines) should be cross-checked against EP pharmacopeial standards . |

Q. What are the key stability parameters for this compound under different storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Temperature : Store at 2–8°C in airtight containers to prevent decomposition.

- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation.

- Light sensitivity : Protect from UV exposure using amber glassware.

Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for its synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energetically favorable pathways. For example:

- Reaction path search : Use software like Gaussian or ORCA to simulate amine alkylation steps.

- Kinetic modeling : Predict rate constants for competing reactions (e.g., over-alkylation).

ICReDD’s approach integrates computational predictions with high-throughput experimentation to narrow optimal conditions .

Q. How to resolve contradictions in experimental data regarding its reactivity?

- Methodological Answer : Contradictions (e.g., variable yields in nucleophilic substitutions) require systematic analysis:

Control experiments : Isolate variables (solvent polarity, catalyst loading).

In-situ monitoring : Use Raman spectroscopy or LC-MS to track intermediate formation.

Data reconciliation : Apply multivariate statistics (PCA or PLS) to identify hidden variables .

Cross-validate findings with computational models to confirm mechanistic hypotheses .

Q. What strategies improve selectivity in its chemical modifications (e.g., acylation or alkylation)?

- Methodological Answer : To avoid over-functionalization:

- Protecting groups : Temporarily block primary amines using Boc or Fmoc.

- pH control : Conduct reactions at pH 7–8 to favor specific amine reactivity.

- Catalysts : Use enzyme-mediated acylation (e.g., lipases) for regioselectivity .

Experimental design (e.g., Taguchi method) can optimize selectivity parameters .

Q. How to design experiments for studying its interactions with biological systems?

- Methodological Answer : Use a tiered approach:

In vitro assays : Screen for receptor binding (e.g., SPR or fluorescence polarization) .

Cell-based studies : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).

Metabolic stability : Incubate with liver microsomes to assess degradation pathways.

Data management software (e.g., Benchling) ensures traceability and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.